molecular formula C8H18N2 B15296993 methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine

methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine

Cat. No.: B15296993
M. Wt: 142.24 g/mol
InChI Key: WXCNRPZWUCFNHZ-QMMMGPOBSA-N
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Description

Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine can be achieved through several methods. One common approach involves the stereoselective synthesis of amine-substituted piperidines. Double reductive aminations are an effective route to piperidines. For instance, the highly selective ruthenium(II)-catalyzed double reductive amination/hydrosilylation of glutaric dialdehyde and aniline derivatives has been proposed . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the formation of piperidinones, while cyclization can result in substituted piperidines .

Scientific Research Applications

Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing various organic compounds. In biology and medicine, piperidine derivatives, including this compound, are utilized for their pharmacological properties. They have been found to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . In the industry, these compounds are used in the production of drugs and other biologically active molecules .

Mechanism of Action

The mechanism of action of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often target proteins and enzymes involved in various biological processes. For example, they may inhibit or activate specific enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine can be compared with other similar compounds, such as (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine . While both compounds belong to the piperidine class, their unique structural features and substituents result in different pharmacological properties and applications. The presence of specific functional groups can influence the compound’s activity, making each derivative unique in its effects and uses.

Similar Compounds

These compounds share the piperidine nucleus but differ in their substituents and pharmacological activities, highlighting the versatility and importance of piperidine derivatives in scientific research and drug development.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-methyl-1-[(2S)-1-methylpiperidin-2-yl]methanamine

InChI

InChI=1S/C8H18N2/c1-9-7-8-5-3-4-6-10(8)2/h8-9H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

WXCNRPZWUCFNHZ-QMMMGPOBSA-N

Isomeric SMILES

CNC[C@@H]1CCCCN1C

Canonical SMILES

CNCC1CCCCN1C

Origin of Product

United States

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